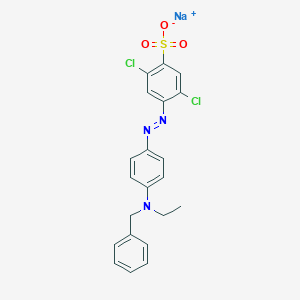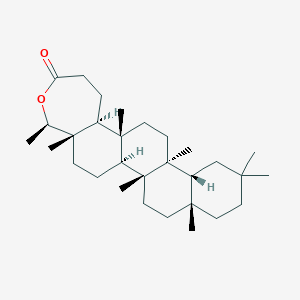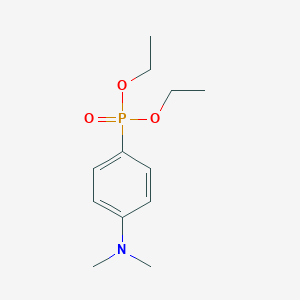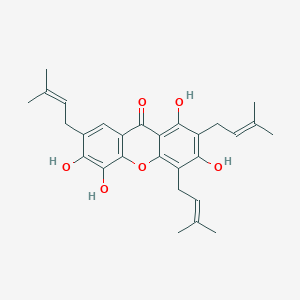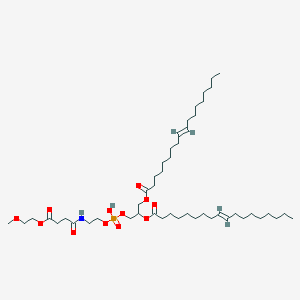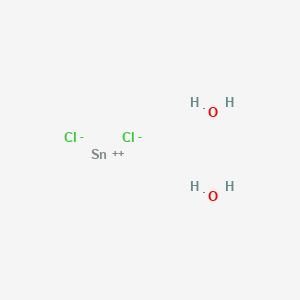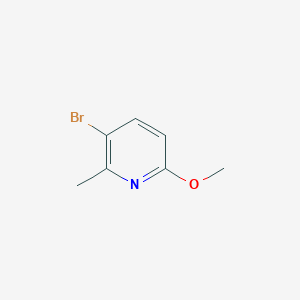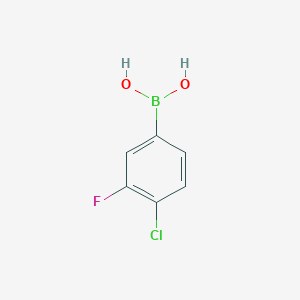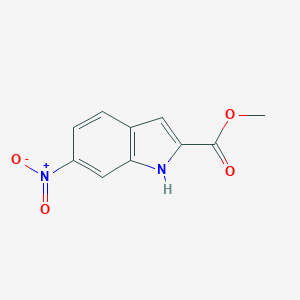
6-硝基-1H-吲哚-2-甲酸甲酯
概述
描述
“Methyl 6-nitro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8N2O4 . It is a derivative of indole, a heterocyclic organic compound, and has been used in various chemical reactions .
Synthesis Analysis
The synthesis of “Methyl 6-nitro-1H-indole-2-carboxylate” involves several steps. One method involves the reaction of methyl 6-nitro-1H-indole-2-carboxylate (700 mg) in EtOAc (20 mL) and water (20 mL) with iron (888 mg) followed by ammonium chloride (680 mg). The reaction mixture is heated to 80 °C and stirred for 16 hours .Molecular Structure Analysis
The molecular structure of “Methyl 6-nitro-1H-indole-2-carboxylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The structure is also characterized by the presence of a nitro group and a carboxylate group attached to the indole ring .Chemical Reactions Analysis
“Methyl 6-nitro-1H-indole-2-carboxylate” can participate in various chemical reactions. For instance, it can be used as a reactant for the preparation of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors .Physical And Chemical Properties Analysis
“Methyl 6-nitro-1H-indole-2-carboxylate” has a molecular weight of 220.18 . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 1.67, indicating its lipophilicity . It is soluble, with a solubility of 0.418 mg/ml .科学研究应用
- Field : Medical and Pharmaceutical Research .
- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- Method : The specific methods of application or experimental procedures vary depending on the specific type of cancer and the specific indole derivative being used .
- Results : The results have shown promise, with indole derivatives playing a main role in cell biology and attracting increasing attention in recent years .
- Field : Virology .
- Application : Indole derivatives have been used as antiviral agents .
- Method : Specific methods of application or experimental procedures would depend on the specific virus being targeted .
- Results : Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Field : Immunology .
- Application : Indole derivatives have been used for their anti-inflammatory properties .
- Method : The specific methods of application or experimental procedures would depend on the specific inflammatory condition being treated .
- Results : Indole derivatives have shown promise in reducing inflammation .
- Field : Biochemistry .
- Application : Indole derivatives have been used for their antioxidant properties .
- Method : The specific methods of application or experimental procedures would depend on the specific oxidative stress condition being treated .
- Results : Indole derivatives have shown promise in reducing oxidative stress .
- Field : Microbiology .
- Application : Indole derivatives have been used for their antimicrobial properties .
- Method : The specific methods of application or experimental procedures would depend on the specific microbial infection being treated .
- Results : Indole derivatives have shown promise in inhibiting microbial growth .
- Field : Endocrinology .
- Application : Indole derivatives have been used for their antidiabetic properties .
- Method : The specific methods of application or experimental procedures would depend on the specific type of diabetes being treated .
- Results : Indole derivatives have shown promise in managing blood glucose levels .
Cancer Treatment
Antiviral Activity
Anti-Inflammatory Activity
Antioxidant Activity
Antimicrobial Activity
Antidiabetic Activity
- Field : Toxicology .
- Application : Indole derivatives have been used as inhibitors of botulinum neurotoxin .
- Method : The specific methods of application or experimental procedures would depend on the specific type of botulinum neurotoxin being targeted .
- Results : Indole derivatives have shown promise in inhibiting botulinum neurotoxin .
- Field : Microbiology .
- Application : Indole derivatives have been used as antibacterial agents .
- Method : The specific methods of application or experimental procedures would depend on the specific bacterial infection being treated .
- Results : Indole derivatives have shown promise in inhibiting bacterial growth .
- Field : Neuropharmacology .
- Application : Indole derivatives have been used as CB2 cannabinoid receptor ligands .
- Method : The specific methods of application or experimental procedures would depend on the specific type of cannabinoid receptor being targeted .
- Results : Indole derivatives have shown promise in binding to CB2 cannabinoid receptors .
- Field : Virology .
- Application : Indole derivatives have been used as inhibitors of hepatitis C virus NS5B polymerase .
- Method : The specific methods of application or experimental procedures would depend on the specific type of hepatitis C virus being targeted .
- Results : Indole derivatives have shown promise in inhibiting hepatitis C virus NS5B polymerase .
- Field : Immunopharmacology .
- Application : Indole derivatives have been used as inhibitors with histamine H1-blocking activity .
- Method : The specific methods of application or experimental procedures would depend on the specific type of histamine receptor being targeted .
- Results : Indole derivatives have shown promise in blocking histamine H1 receptors .
- Field : Organic Chemistry .
- Application : Indole derivatives have been used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
- Method : The specific methods of application or experimental procedures would depend on the specific type of synthesis being performed .
- Results : Indole derivatives have shown promise in the total synthesis of (±)-dibromophakellin and analogs .
Inhibitor of Botulinum Neurotoxin
Antibacterial Agents
CB2 Cannabinoid Receptor Ligands
Inhibitors of Hepatitis C Virus NS5B Polymerase
Inhibitors with Histamine H1-Blocking Activity
Reactant for Total Synthesis of (±)-Dibromophakellin and Analogs
- Field : Biochemistry .
- Application : Indole derivatives have been used as tryptophan dioxygenase inhibitors .
- Method : The specific methods of application or experimental procedures would depend on the specific type of tryptophan dioxygenase being targeted .
- Results : Indole derivatives have shown promise in inhibiting tryptophan dioxygenase .
- Field : Immunology .
- Application : Indole derivatives have been used as ITK inhibitors .
- Method : The specific methods of application or experimental procedures would depend on the specific type of ITK being targeted .
- Results : Indole derivatives have shown promise in inhibiting ITK .
- Field : Organic Chemistry .
- Application : Indole derivatives have been used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
- Method : The specific methods of application or experimental procedures would depend on the specific type of synthesis being performed .
- Results : Indole derivatives have shown promise in the total synthesis of (±)-dibromophakellin and analogs .
- Field : Organic Chemistry .
- Application : Indole derivatives have been used as reactants for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Method : The specific methods of application or experimental procedures would depend on the specific type of synthesis being performed .
- Results : Indole derivatives have shown promise in the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Field : Organic Chemistry .
- Application : Indole derivatives have been used as reactants for the stereoselective preparation of renieramycin G analogs .
- Method : The specific methods of application or experimental procedures would depend on the specific type of synthesis being performed .
- Results : Indole derivatives have shown promise in the stereoselective preparation of renieramycin G analogs .
Tryptophan Dioxygenase Inhibitors
ITK Inhibitors
Reactant for Total Synthesis of (±)-Dibromophakellin and Analogs
Reactant for Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine
Reactant for Stereoselective Preparation of Renieramycin G Analogs
安全和危害
未来方向
属性
IUPAC Name |
methyl 6-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYESWWUBKWDGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473542 | |
| Record name | Methyl 6-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-nitro-1H-indole-2-carboxylate | |
CAS RN |
136818-66-1 | |
| Record name | Methyl 6-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

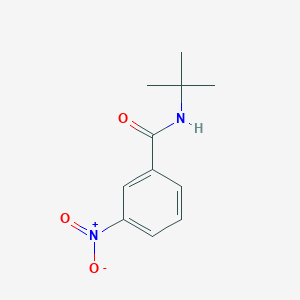
![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
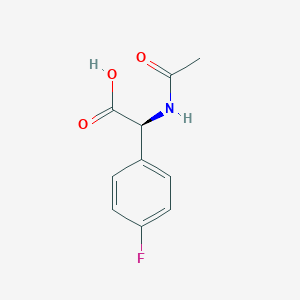
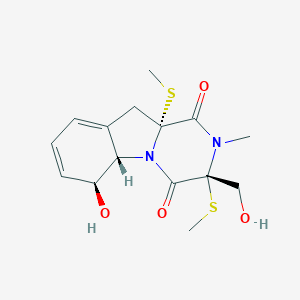
![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
